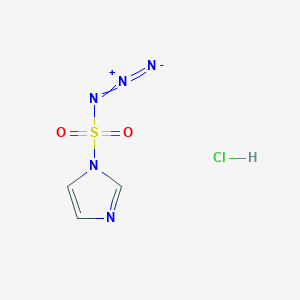

1H-Imidazole-1-sulfonyl azide hydrochloride

描述

1H-Imidazole-1-sulfonyl azide hydrochloride is an organic azide compound with the chemical formula C3H3N5O2S·HCl. It is a white to off-white solid that is slightly soluble in methanol and water . This compound is commonly used as an intermediate in organic synthesis and material chemistry, particularly as a diazotropic transfer reagent .

属性

IUPAC Name |

N-diazoimidazole-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5O2S.ClH/c4-6-7-11(9,10)8-2-1-5-3-8;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYURSCOGYWBRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952234-36-5 | |

| Record name | 1H-Imidazole-1-sulphonyl azide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Traditional Two-Step Synthesis via Intermediate Isolation

The classical preparation of 1H-imidazole-1-sulfonyl azide hydrochloride (1-HCl ) involves a two-step process starting from imidazole and sulfuryl chloride. The reaction proceeds through the formation of an intermediate sulfuryl azide chloride, which is subsequently treated with imidazole to yield the parent compound 1 . This intermediate is then converted to the hydrochloride salt via acidification.

Reaction Mechanism and Conditions

- Sulfuryl Azide Chloride Formation :

Imidazole reacts with sulfuryl chloride (SO₂Cl₂) in anhydrous acetonitrile at 0°C under inert atmosphere. This step generates sulfuryl azide chloride, a highly reactive intermediate. - Imidazole-1-sulfonyl Azide Synthesis :

The intermediate is treated with additional imidazole, leading to the formation of 1 as a concentrated solution in acetonitrile. Isolation of 1 at this stage is avoided due to its explosive nature. - Hydrochloride Salt Precipitation :

Acidification with concentrated hydrochloric acid precipitates 1-HCl , which is collected via filtration. Early reports suggested this salt was stable, but subsequent studies revealed hygroscopicity and gradual hydrolysis to hydrazoic acid (HN₃), a volatile and toxic compound.

Modern One-Pot Synthesis Avoiding Intermediate Isolation

To mitigate risks associated with 1-HCl , recent protocols emphasize a one-pot approach that bypasses isolation of the parent compound 1 or its hydrochloride salt. This method prioritizes in situ generation and immediate conversion to safer salt forms.

Optimized Procedure for 1-HCl

- Reaction Setup :

- Workup and Salt Formation :

Table 1: Yield Comparison for 1-HCl Synthesis

| Entry | Solvent Ratio (EtOAc:MeCN) | NaN₃ Concentration (mmol/mL) | Yield (%) |

|---|---|---|---|

| 1 | 1:2 | 1 | 41 |

| 3 | 2:1 | 2 | 60 |

| 5 | 3:1 | 2 | 79 |

Industrial-Scale Production Challenges

While laboratory-scale synthesis is well-documented, industrial production of 1-HCl faces unique hurdles:

Scalability Issues

- Exothermic Reactions : The reaction between sulfuryl chloride and imidazole releases significant heat, necessitating precise temperature control to prevent runaway reactions.

- Solvent Recovery : Acetonitrile, though optimal for reactivity, requires extensive recycling due to environmental and cost concerns.

化学反应分析

Primary Amine to Azide Conversion

ISA·HCl efficiently converts primary amines to azides under mild conditions, with yields typically exceeding 85% (Table 1). This reaction is catalyzed by Cu(II), Ni(II), Zn(II), or Co(II) salts at room temperature .

Mechanism :

-

Coordination of the metal catalyst to the sulfonyl azide group.

-

Nucleophilic attack by the amine, forming a diazo intermediate.

-

Release of nitrogen gas and formation of the azide product .

Activated Methylene Substrates

ISA·HCl transfers diazo groups to activated methylene compounds (e.g., β-ketoesters), producing diazo derivatives in 70–90% yield. This reaction requires anhydrous conditions and is complete within 2–4 hours .

Click Chemistry

ISA·HCl-derived azides participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This is pivotal for bioconjugation and polymer synthesis .

| Substrate Type | Catalyst | Reaction Time | Yield (%) |

|---|---|---|---|

| Aliphatic amine | CuSO₄ | 3 h | 92 |

| Aromatic amine | ZnCl₂ | 5 h | 88 |

| β-Ketoester | Co(OAc)₂ | 2 h | 85 |

| Table 1: Representative reaction conditions and yields |

Reverse Staudinger Reaction

ISA·HCl enables the reverse Staudinger reaction, converting iminophosphoranes back to azides and phosphines. This is critical in dynamic combinatorial chemistry .

Ammonium Salt Functionalization

ISA·HCl reacts with ammonium salts (e.g., R-NH₃⁺Cl⁻) to yield azides under basic conditions (pH 9–10). This avoids the need for free amine isolation .

Comparative Stability of Salts

While ISA·HCl is hygroscopic and prone to hydrolysis (forming explosive HN₃), its hydrogen sulfate salt (ISA·HSO₄) exhibits superior stability (decomposition at 131°C vs. 80°C for HCl salt) .

| Property | ISA·HCl | ISA·HSO₄ |

|---|---|---|

| Impact Sensitivity | High | Low |

| Thermal Decomposition | 80°C | 131°C |

| Storage Stability | 3 months | >12 months |

| Table 2: Stability comparison of ISA salts |

Explosive Byproduct Mitigation

Modern syntheses avoid isolating ISA·HCl by directly precipitating ISA·HSO₄ from ethyl acetate, eliminating risks from hydrazoic acid or sulfuryl diazide .

Comparison with Alternative Reagents

ISA·HCl outperforms trifluoromethanesulfonyl azide (TfN₃) in cost and handling safety, though TfN₃ offers slightly faster kinetics for sterically hindered amines .

| Reagent | Cost (USD/g) | Reaction Rate | Explosion Risk |

|---|---|---|---|

| ISA·HCl | 12 | Moderate | High |

| TfN₃ | 85 | Fast | Extreme |

| ISA·HSO₄ | 18 | Moderate | Low |

| Table 3: Reagent performance metrics |

Industrial and Laboratory Protocols

-

Large-Scale Synthesis : A one-pot method using NaN₃, SO₂Cl₂, and imidazole in acetonitrile achieves 96% yield of ISA·HCl, followed by ion exchange to ISA·HSO₄ .

-

Waste Treatment : Azide-containing byproducts are neutralized with NaNO₂ under acidic conditions to prevent HN₃ accumulation .

This comprehensive analysis underscores ISA·HCl’s versatility in organic synthesis while highlighting critical safety protocols for its use .

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Formula : C₃H₄ClN₅O₂S

Molecular Weight : 205.23 g/mol

CAS Number : 117696875

The compound features an imidazole ring and sulfonyl azide functionalities. It acts primarily through the transfer of the diazo group () to primary amines, forming azides. This reaction is catalyzed by metal salts such as copper(II), nickel(II), zinc(II), and cobalt(II) under mild conditions, making it suitable for various synthetic applications .

Organic Chemistry

1H-Imidazole-1-sulfonyl azide hydrochloride is widely used in organic synthesis for the following purposes:

- Diazo-Transfer Reactions : Converts primary amines to azides, which are crucial intermediates in organic reactions.

- Click Chemistry : Azides generated from this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the formation of complex molecular architectures .

Medicinal Chemistry

The compound has shown promise in the synthesis of bioactive molecules:

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various bacterial strains, potentially disrupting cell wall synthesis .

- Anticancer Research : Compounds derived from this azide have been explored for their ability to inhibit tumor growth, suggesting potential applications in targeted cancer therapies .

Materials Science

In industry, this compound is utilized for:

- Polymer Production : Azides serve as versatile intermediates in the production of polymers and other materials requiring functional groups for further modification .

- Bioorthogonal Chemistry : The compound is employed to label biomolecules without interfering with biological processes, enhancing its utility in biochemical research .

Safety Considerations

Handling this compound requires caution due to its potential explosiveness. The hydrochloride salt has been reported to be sensitive to impact and heat, particularly above 150 °C . In contrast, the hydrogen sulfate salt of this compound has demonstrated improved safety profiles, being less hazardous during storage and handling .

Case Study 1: Synthesis of Antibiotics

A study demonstrated the use of this compound in synthesizing novel antibiotics through diazo-transfer reactions. The resulting azides were further modified to enhance their antibacterial properties.

Case Study 2: Bioorthogonal Labeling

Research conducted on bioorthogonal click chemistry showcased the effectiveness of this compound in labeling biomolecules without disrupting cellular functions. This application is crucial for tracking biomolecular interactions in live cells.

作用机制

The mechanism of action of 1H-Imidazole-1-sulfonyl azide hydrochloride involves its role as a diazo donor. It transfers the diazo group (N2) to primary amines or activated methylene substrates under basic conditions, forming azides or diazo compounds . This reaction is catalyzed by metal salts such as copper (II), nickel (II), zinc (II), and cobalt (II) .

相似化合物的比较

1H-Imidazole-1-sulfonyl azide hydrochloride is similar to trifluoromethanesulfonyl azide in its ability to act as a diazo donor . it is unique in its stability and ease of handling as a solid salt, compared to the explosive nature of trifluoromethanesulfonyl azide .

Similar Compounds

- Trifluoromethanesulfonyl azide

- Sulfonyl azide derivatives

This compound stands out due to its relatively safer handling properties and its effectiveness as a diazo transfer reagent .

生物活性

1H-Imidazole-1-sulfonyl azide hydrochloride (CAS 952234-36-5) is a versatile compound known for its applications in organic synthesis, particularly as a diazo transfer reagent. Its biological activity has garnered attention due to its potential therapeutic implications, particularly in the context of drug development and biochemical research.

This compound is characterized by its molecular formula . It contains one hydrogen bond donor and five hydrogen bond acceptors, making it a suitable candidate for various chemical reactions, including the formation of azides from primary amines and terminal acetylenes through a copper-free diazo-transfer reaction .

The mechanism typically involves the transfer of the sulfonyl azide group, leading to the formation of stable azido compounds that can be further functionalized. This property has been exploited in synthesizing azido-protected amino acids, which are crucial for developing bioactive compounds .

Antiparasitic Activity

Recent studies have highlighted the potential of this compound in addressing Chagas disease, caused by the parasite Trypanosoma cruzi. In phenotypic high-content screening against infected VERO cells, derivatives synthesized using this compound demonstrated significant suppression of parasite burden in mouse models . The optimization of these derivatives has led to enhanced potency and metabolic stability, indicating a promising avenue for therapeutic development.

Thrombin Inhibition

In another application, this compound was utilized to synthesize spumigin analogues that exhibited potent thrombin inhibitory activity. The azido-protected amino acids derived from this compound showed Ki values around 3.8 μM, demonstrating effective inhibition compared to related compounds . This suggests its utility in developing anticoagulant therapies.

Structure-Activity Relationship (SAR)

The biological activity of compounds derived from this compound is highly dependent on their structural modifications. For instance:

- Substituent Effects : Modifications at the para-position of the benzyl ring significantly affected activity. For example, replacing a thiomethyl group with an isopropyl group improved activity tenfold .

- Amino Group Substitution : Substituting the amino group with this compound resulted in good yields of azido-protected amino acids, which are essential for further functionalization and biological testing .

Case Study 1: Chagas Disease Treatment

A study focusing on optimizing derivatives from this compound reported that specific modifications led to compounds with improved oral bioavailability and reduced side effects compared to traditional treatments like benznidazole. These findings suggest a new class of antiparasitic agents could emerge from this compound's derivatives .

Case Study 2: Anticoagulant Development

Research into thrombin inhibitors derived from this compound showed that certain structural modifications led to significant improvements in inhibitory potency. The most promising analogues demonstrated Ki values significantly lower than existing treatments, indicating potential for new anticoagulant therapies .

Summary Table of Biological Activities

| Activity Type | Compound Derivative | Ki (μM) | Notes |

|---|---|---|---|

| Antiparasitic | Optimized Triazole Derivatives | Not specified | Significant reduction in parasite load |

| Thrombin Inhibition | Spumigin Analogues | 3.8 ± 0.4 | Potent inhibition compared to proline |

| General Reactivity | Azido-Protected Amino Acids | Good yield (70–72%) | Efficient synthesis method |

常见问题

Basic Questions

Q. What are the common synthetic routes for preparing 1H-Imidazole-1-sulfonyl azide hydrochloride?

- Methodology : The compound is typically synthesized via sulfonylation of imidazole derivatives. For example, in azide synthesis, it reacts with α/β-amino acid derivatives in anhydrous methanol under inert atmospheres (0°C), using ZnCl₂ (0.06 eq.) and K₂CO₃ (4 eq.) as catalysts. Stoichiometric control (1.2 eq. of the sulfonyl azide) ensures efficient conversion . Another application involves glycosylation reactions, where it acts as a sulfonylating agent in multi-step syntheses of bioactive molecules .

Q. What precautions are necessary for safe handling and storage?

- Handling : Use personal protective equipment (PPE), including gloves and respiratory protection, to avoid inhalation of dust/aerosols. Work in a fume hood with exhaust ventilation to minimize exposure .

- Storage : Store in tightly sealed containers under inert atmospheres (e.g., nitrogen) at -20°C to prevent hydrolysis. Avoid moisture and light, as decomposition can yield hazardous byproducts like sulfuric acid .

Q. How is the purity of this compound assessed?

- Analytical Methods :

- HPLC : Purity >95% is confirmed via reverse-phase HPLC with UV detection .

- Chloride/Sulfate Tests : Gravimetric analysis using dilute nitric acid (for chloride) and hydrochloric acid (for sulfate) quantifies ionic impurities .

- Mass Spectrometry (MS) : Validates molecular weight (162.57 g/mol) and structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in azide-transfer reactions?

- Key Variables :

- Temperature : Lower temperatures (0°C) reduce side reactions during sulfonylation .

- Catalysts : CuSO₄ (0.1 eq.) accelerates azide-alkyne cycloaddition in click chemistry .

- Solvent Choice : Anhydrous methanol minimizes hydrolysis, while THF/water mixtures enhance solubility in biphasic systems .

Q. How do stability issues impact long-term storage, and how can they be mitigated?

- Stability Challenges : The compound hydrolyzes in humid conditions, forming imidazole and sulfuric acid. This degradation is accelerated at room temperature .

- Mitigation Strategies :

- Use desiccants (e.g., silica gel) in storage containers.

- Aliquot the compound to avoid repeated freeze-thaw cycles.

- Monitor purity via periodic HPLC analysis .

Q. What advanced analytical techniques resolve structural ambiguities or contradictory reactivity reports?

- NMR Spectroscopy : ¹H/¹³C NMR identifies regioisomeric impurities (e.g., sulfonyl group position on imidazole) .

- X-ray Crystallography : Confirms crystal structure and hydrogen-bonding patterns, critical for understanding reactivity differences in solid-state vs. solution-phase reactions .

- Kinetic Studies : Compare reaction rates under varying pH and solvent conditions to explain discrepancies in reported reactivity .

Q. How is this compound applied in synthesizing biologically active molecules?

- Case Studies :

- Ganglioside GM3 Synthesis : Used in glycosylation steps to install azide groups on sphingosine acceptors, enabling subsequent click chemistry modifications .

- Enzyme Inhibitors : Serves as a sulfonylating agent in kinetic target-guided synthesis (KTGS) for selective ERAP2 inhibitors .

- Bioconjugation : Facilitates site-specific protein labeling via sulfonamide bond formation .

Q. How do structural modifications (e.g., substituent position) alter reactivity?

- Comparative Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。